Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

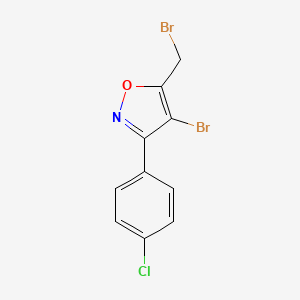

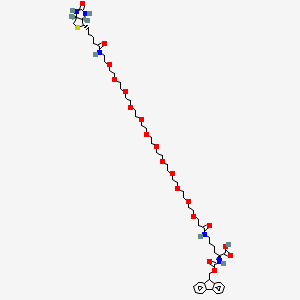

“Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is a chemical compound used in scientific research. It permits the incorporation of a medium-length (40 atoms, 47.5 Å), hydrophilic, biotinylated discrete PEG (dPEG) into a peptide chain using standard Fmoc chemistry with Fmoc-protected lysine . The biotin-dPEG 12 moiety is coupled to the side chain of lysine . A useful application for this product is the creation of a peptide probe that can be retrieved by affinity capture using avidin or streptavidin .

Synthesis Analysis

The synthesis of “Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” involves the incorporation of a medium-length, hydrophilic, biotinylated discrete PEG (dPEG) into a peptide chain using standard Fmoc chemistry with Fmoc-protected lysine . The biotin-dPEG 12 moiety is coupled to the side chain of lysine .Molecular Structure Analysis

The empirical formula of “Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is C58H91N5O19S and its molecular weight is 1194.43 .Chemical Reactions Analysis

“Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is suitable for biotinylation and pegylation reactions . The biotin-dPEG 12 moiety is coupled to the side chain of lysine .Physical And Chemical Properties Analysis

“Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is a solid or viscous liquid . It is suitable for biotinylation and pegylation reactions . It has a linear polymer architecture and is heterobifunctional .科学的研究の応用

Peptide Synthesis and Modification

Fmoc-N-Lys-(PEG12-biotin)-OH is a versatile building block used in the synthesis of peptides, including branched and cyclic peptides, and for the modification of peptides with functional groups such as biotin. This compound allows for the introduction of biotin or other modifications at specific sites within a peptide, which is crucial for studies involving binding assays, imaging, and targeted delivery systems. For instance, the synthesis method developed by Tong and Hong (2001) highlights the utility of Fmoc-Lys derivatives in preparing complex peptide structures, demonstrating an efficient synthesis route that minimizes acid lability issues (Tong & Hong, 2001).

Supramolecular Gels and Biomaterials

Fmoc-derivatives, including Fmoc-N-Lys-(PEG12-biotin)-OH, are foundational in creating supramolecular gels with potential biomedical applications. Research by Croitoriu et al. (2021) explores the antimicrobial properties of supramolecular hydrogels based on FMOC-functionalized amino acids, suggesting applications in the biomedical field due to their biocompatible and biodegradable properties (Croitoriu et al., 2021).

Nanocarrier Development for Drug Delivery

Fmoc-N-Lys-(PEG12-biotin)-OH derivatives serve as critical components in the design and development of nanocarriers for drug delivery. Gao et al. (2013) discuss the synthesis of PEGtide dendrons incorporating Fmoc-Lys derivatives for targeted macrophage delivery, indicating the potential of these materials in enhancing drug delivery and imaging applications (Gao et al., 2013).

Functional Materials for Biomedical Applications

The self-assembly properties of Fmoc-derivatives are harnessed to develop materials with specific functionalities, including antimicrobial and cell growth-promoting features. Nita et al. (2022) investigated the use of Fmoc-Lys-Fmoc and short peptides in forming supramolecular gels for cell cultures, highlighting their potential in biomedical applications such as tissue engineering and regenerative medicine (Nita et al., 2022).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H91N5O19S/c64-53(15-6-5-14-52-55-51(44-83-52)61-57(68)63-55)60-18-20-71-22-24-73-26-28-75-30-32-77-34-36-79-38-40-81-42-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-16-54(65)59-17-8-7-13-50(56(66)67)62-58(69)82-43-49-47-11-3-1-9-45(47)46-10-2-4-12-48(46)49/h1-4,9-12,49-52,55H,5-8,13-44H2,(H,59,65)(H,60,64)(H,62,69)(H,66,67)(H2,61,63,68)/t50-,51-,52-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAFOKDUASQZKD-SMIXBYGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H91N5O19S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1194.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1450639.png)

![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)

![4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450646.png)

![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)